8-Methoxy-9H-carbazol-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-9H-carbazol-2-OL is a derivative of carbazole, a heterocyclic aromatic compound containing nitrogen. Carbazole derivatives have gained significant attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-9H-carbazol-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole, which is commercially available or can be synthesized from coal tar distillates.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-9H-carbazol-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in various applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydro derivatives.
Substitution Products: Various functionalized carbazole derivatives.
Scientific Research Applications
8-Methoxy-9H-carbazol-2-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-9H-carbazol-2-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Acts as a radical scavenger, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation.
Antitumor Activity: Reactivates the P53 molecular signaling pathway, promoting apoptosis in cancer cells.
Comparison with Similar Compounds
- 9H-Carbazol-1-ol
- 9H-Carbazol-3-ol
- 3-Methoxy-9H-carbazole
Comparison: 8-Methoxy-9H-carbazol-2-OL is unique due to the specific positioning of the methoxy and hydroxyl groups, which enhance its chemical reactivity and biological activity compared to other carbazole derivatives . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
920982-71-4 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
8-methoxy-9H-carbazol-2-ol |
InChI |
InChI=1S/C13H11NO2/c1-16-12-4-2-3-10-9-6-5-8(15)7-11(9)14-13(10)12/h2-7,14-15H,1H3 |
InChI Key |
VUKNRTJLWLSQQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.